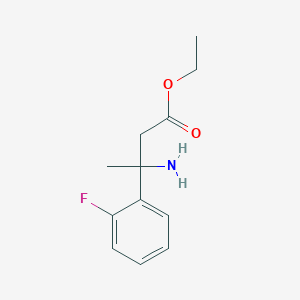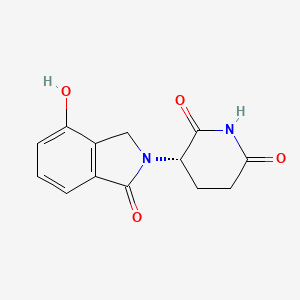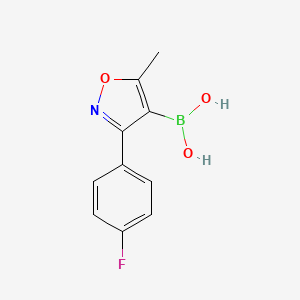
(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound features a fluorophenyl group, a methylisoxazole ring, and a boronic acid functional group, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)boronic acid typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a fluorophenylboronic acid derivative.
Boronic Acid Functionalization:
Industrial Production Methods: Industrial production of this compound often employs scalable and cost-effective methods, such as continuous flow synthesis and microwave-assisted reactions, to enhance yield and reduce reaction times.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, while the boronic acid group can undergo nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes or borohydrides.
Substitution: Halogenated derivatives or other substituted aryl compounds.
Aplicaciones Científicas De Investigación
(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor modulators due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)boronic acid involves its ability to interact with specific molecular targets, such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity or modulating receptor function. This interaction can lead to the disruption of key biological pathways, resulting in therapeutic effects.
Comparación Con Compuestos Similares
- (3-(Difluoromethyl)-4-fluorophenyl)boronic acid
- (3-(Benzylcarbamoyl)-4-fluorophenyl)boronic acid
Comparison:
- Structural Differences: While (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)boronic acid contains a methylisoxazole ring, similar compounds may feature different substituents, such as difluoromethyl or benzylcarbamoyl groups.
- Reactivity: The presence of different functional groups can influence the reactivity and stability of the compounds, affecting their suitability for various applications.
- Applications: Each compound may have unique applications based on its chemical properties, with some being more suitable for pharmaceutical development and others for industrial use.
Propiedades
Fórmula molecular |
C10H9BFNO3 |
|---|---|
Peso molecular |
220.99 g/mol |
Nombre IUPAC |
[3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]boronic acid |
InChI |
InChI=1S/C10H9BFNO3/c1-6-9(11(14)15)10(13-16-6)7-2-4-8(12)5-3-7/h2-5,14-15H,1H3 |
Clave InChI |
BSVGGVCRDRCFGF-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(ON=C1C2=CC=C(C=C2)F)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


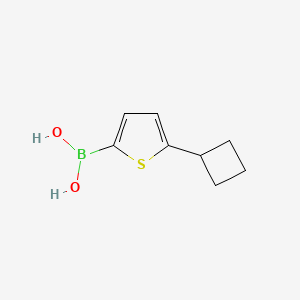
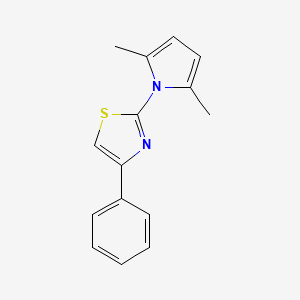

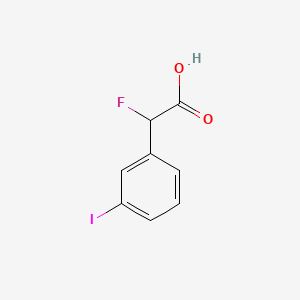
![2-Azaspiro[4.5]decan-8-ylmethanamine](/img/structure/B13472205.png)
![Methyl 2-(4-{[(tert-butoxy)carbonyl]amino}piperidin-4-yl)acetate](/img/structure/B13472212.png)
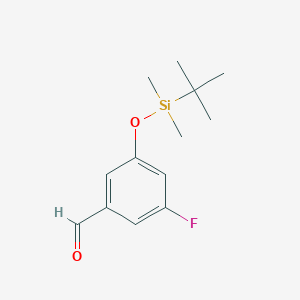
![6-(Aminomethyl)-5-oxaspiro[2.4]heptan-4-one hydrochloride](/img/structure/B13472240.png)
![2-(6-Chlorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13472245.png)
![2,5-dioxopyrrolidin-1-yl N-[2-(pyridin-3-yl)ethyl]carbamate](/img/structure/B13472251.png)
![2-{8-Oxa-5-azaspiro[3.5]nonan-7-yl}ethan-1-ol](/img/structure/B13472252.png)
![Diethyl [2-(cyclopropylformamido)-2-oxoethyl]phosphonate](/img/structure/B13472268.png)
